molecular formula C10H12N2O2 B1517923 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1116232-42-8

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1517923
CAS No.: 1116232-42-8
M. Wt: 192.21 g/mol
InChI Key: AAMQCKSOIQPQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps, starting from simple precursors. One common synthetic route is the cyclization of an appropriate amino-substituted aniline derivative followed by methoxylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological processes and the development of new therapeutic agents.

Medicine: Medically, this compound has shown potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one is structurally similar to other tetrahydroquinolines, such as 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. its unique methoxy group and amino functionality contribute to its distinct chemical properties and biological activities. Other similar compounds include various substituted tetrahydroquinolines, each with their own specific applications and effects.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMQCKSOIQPQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(methyloxy)-7-nitro-3,4-dihydro-2(1H)-quinolinone (485 mg, 2.18 mmol) was taken in ethyl acetate (10 mL) and methanol (50 mL). Dimethylformamide (10 mL) was added and the mixture heated to ensure dissolution. 10% palladium on carbon (581 mg, Aldrich) was added and the reaction stirred under 60 psi hydrogen pressure for 16 h. The pressure was released, the reaction vessel evacuated, and back-filled with nitrogen twice. The mixture was filtered through celite and the filtrate was concentrated to provide 7-amino-6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone (387 mg, 2.02 mmol, 92%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.32-2.37 (m, 2 H), 2.66-2.72 (m, 2 H), 3.69 (s, 3 H), 4.63 (s, 2 H), 6.20 (s, 1 H), 6.60 (s, 1 H), 9.70 (s, 1 H); ESIMS (M+H)+=193.
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
581 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.